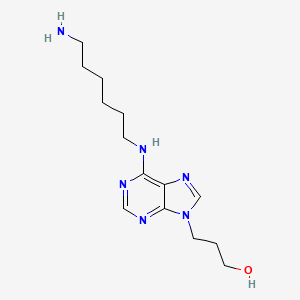

3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

66443-28-5 |

|---|---|

Molecular Formula |

C14H24N6O |

Molecular Weight |

292.38 g/mol |

IUPAC Name |

3-[6-(6-aminohexylamino)purin-9-yl]propan-1-ol |

InChI |

InChI=1S/C14H24N6O/c15-6-3-1-2-4-7-16-13-12-14(18-10-17-13)20(11-19-12)8-5-9-21/h10-11,21H,1-9,15H2,(H,16,17,18) |

InChI Key |

VIXSAIHLORHOLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCO)NCCCCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol typically involves multiple steps, starting with the preparation of the purine base and subsequent attachment of the aminohexyl and propanol groups. Common synthetic routes include:

Purine Base Preparation: The purine base can be synthesized through a series of reactions involving formamide and other reagents.

Attachment of Aminohexyl Group: This step involves the reaction of the purine base with 6-aminohexylamine under controlled conditions.

Propanol Chain Addition: The final step involves the attachment of the propanol chain to the aminohexyl-purine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving nucleic acids and protein interactions.

Industry: It can be used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Adamantane-substituted purines (e.g., 4e, 4f) exhibit increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Electron-withdrawing groups (e.g., 6-iodo-benzodioxolylthio in ) enhance stability against metabolic degradation compared to the target compound’s aminohexyl chain .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogues

Key Observations :

- Adamantane derivatives (4e, 4f) exhibit higher melting points and LogP values, correlating with reduced aqueous solubility but improved lipid bilayer penetration .

- Methoxybenzoyl-substituted purines () show high solubility due to ionizable carboxylic acid groups, contrasting with the target compound’s aminohexyl-propanolamine structure .

Key Observations :

- Adamantane-purine complexes with β-cyclodextrin () show enhanced bioavailability, suggesting a delivery strategy applicable to the target compound .

- Sulfonyl-linked purines () demonstrate kinase inhibition via ATP-binding site competition, a mechanism likely shared by the target compound due to structural homology .

Key Observations :

- Chlorinated purines (e.g., ) pose inhalation risks, whereas aminohexyl-propanol derivatives like the target compound may exhibit lower toxicity due to reduced electrophilicity .

Biological Activity

3-(6-((6-Aminohexyl)amino)-9H-purin-9-yl)propan-1-ol, also known by its CAS number 66443-28-5, is a purine derivative that has garnered interest in biological and pharmacological research. This compound exhibits potential therapeutic applications due to its structural similarity to nucleobases and its ability to interact with biological systems. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on cellular processes, potential therapeutic uses, and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 292.38 g/mol. The compound's structure features a purine base linked to a propanol side chain, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 292.38 g/mol |

| CAS Number | 66443-28-5 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. Its structural resemblance to adenine allows it to participate in nucleotide metabolism and potentially modulate cellular processes.

- Adenosine Receptor Interaction : This compound may act as an agonist or antagonist at adenosine receptors, influencing pathways related to inflammation, immune response, and neuroprotection.

- Inhibition of Enzymatic Activity : Studies suggest that it could inhibit specific kinases or phosphatases, which are critical for cell signaling and proliferation.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

-

Antiproliferative Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential use in cancer therapy.

Cell Line IC50 (µM) HeLa 15 MCF7 10 - Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, highlighting its potential in treating neurodegenerative diseases.

Study on Anticancer Properties

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The authors concluded that further investigation into the mechanisms underlying these effects could lead to new therapeutic strategies for breast cancer treatment.

Neuroprotective Study

Another study focused on the neuroprotective properties of the compound against glutamate-induced toxicity in neuronal cultures. The findings indicated that pre-treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.